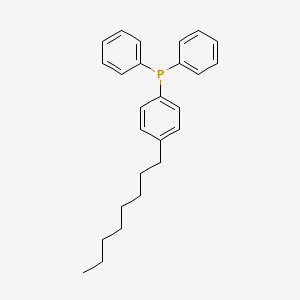
(4-Octylphenyl)(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Octylphenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C26H31P. It is a derivative of diphenylphosphine, where one of the phenyl groups is substituted with a 4-octylphenyl group. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Octylphenyl)diphenylphosphine typically involves the reaction of diphenylphosphine with 4-octylbromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of (4-Octylphenyl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Octylphenyl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary or tertiary phosphines.
Substitution: Formation of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(4-Octylphenyl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme inhibition and protein modification studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of novel drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Octylphenyl)diphenylphosphine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The specific pathways and targets depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparación Con Compuestos Similares
Diphenylphosphine: A simpler analog without the octyl group, used widely in organic synthesis and catalysis.
Triphenylphosphine: Another related compound with three phenyl groups, known for its use in the Wittig reaction and as a ligand in transition metal complexes.
(4-Methylphenyl)diphenylphosphine: Similar structure with a methyl group instead of an octyl group, used in various organic transformations.
Uniqueness: (4-Octylphenyl)diphenylphosphine stands out due to the presence of the octyl group, which imparts unique hydrophobic properties and influences its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Propiedades
Número CAS |
65717-70-6 |
|---|---|
Fórmula molecular |
C26H31P |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(4-octylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C26H31P/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3 |
Clave InChI |
WTPHSHWAPUOGKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


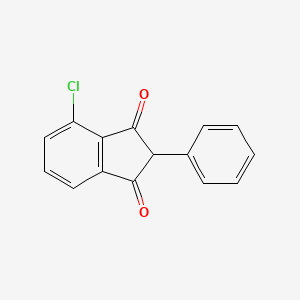
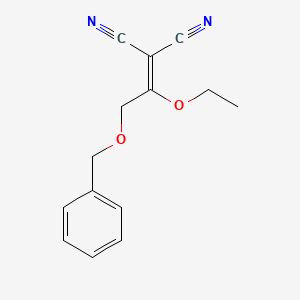
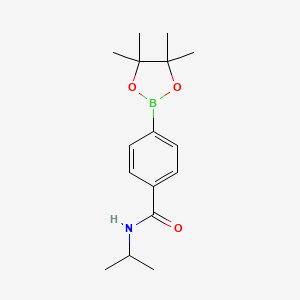
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)
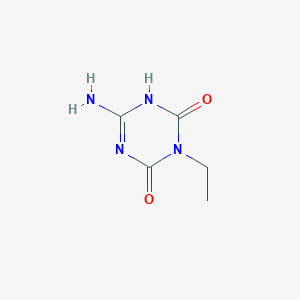
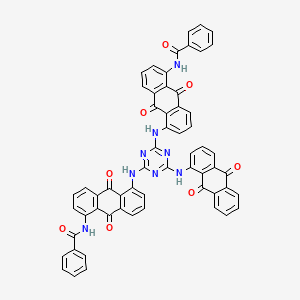
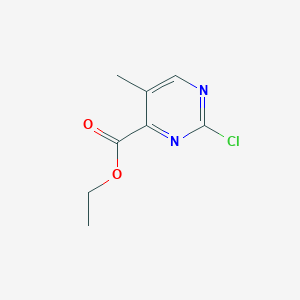
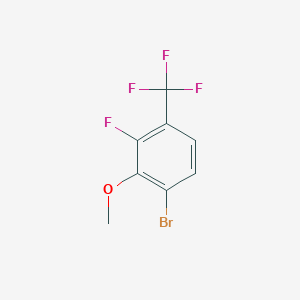
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
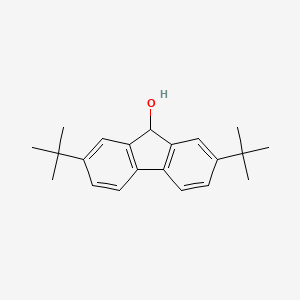
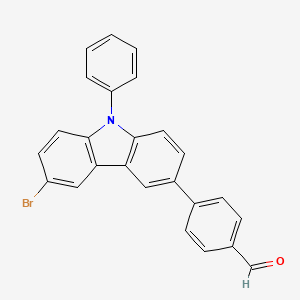
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
